阿夫拉菌素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

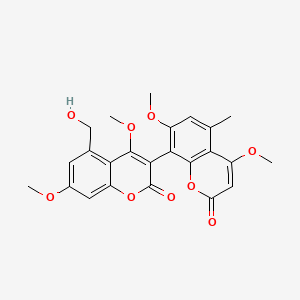

Aflavarin is a chemical compound found in the fungus Aspergillus flavus . It is a type of biogenic coumarin and is produced from cluster 39 expressed mainly in sclerotia . Aflavarin exhibits anti-insectan activity .

Synthesis Analysis

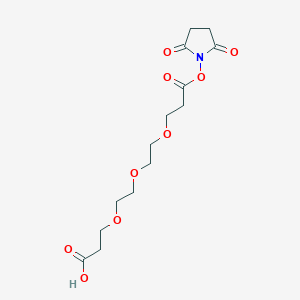

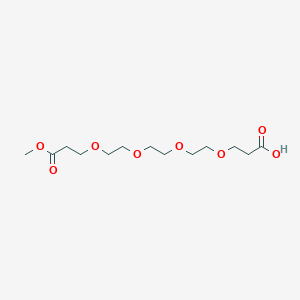

The synthesis of Aflavarin is associated with the aflavarin biosynthetic gene cluster from Aspergillus flavus NRRL3357 . The global regulatory veA gene governs the expression of this gene cluster . The absence of veA results in a downregulation of the five genes found within this cluster .Molecular Structure Analysis

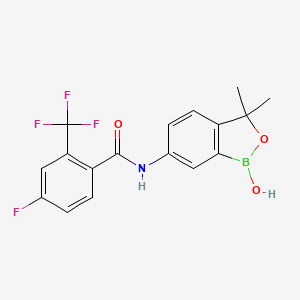

The molecular formula of Aflavarin is C24H22O9 . Its average mass is 454.426 Da and its monoisotopic mass is 454.126373 Da . The structure of Aflavarin was determined through a series of 1D and 2D NMR experiments .科学研究应用

抗昆虫特性:阿夫拉菌素对食菌甲虫 Carpophilus hemipterus 表现出有效的拒食活性,表明其作为天然昆虫驱避剂或杀虫剂的潜力 (Tepaske 等,1992).

次级代谢中的调节作用:功能基因组学研究表明,曲霉黄曲霉中的 veA 调节系统控制着次级代谢和生物过程,与阿夫拉菌素的产生有关。这表明其在真菌生物学中以及在控制真菌在农业中的有害影响中具有潜在作用 (真核细胞,2015).

癌症研究:黄曲霉毒素,包括阿夫拉菌素,因其在肝癌研究中的致癌特性而被广泛研究。这项研究有助于了解致癌机制并为高危人群制定预防性干预措施 (Groopman & Kensler,2005).

基因表达调控:对曲霉黄曲霉的转录组研究表明,控制次级代谢的 veA 基因影响负责阿夫拉菌素产生的基因的表达。这项研究提供了真菌基因调控和次级代谢物产生的见解 (Cary 等,2015).

生物标志物开发:阿夫拉菌素作为黄曲霉毒素组的一部分,已被用于癌症预防研究的生物标志物开发,证明了化学物质特异性生物标志物在管理慢性病中的潜力 (Groopman 等,2005).

对菌核发育的影响:对曲霉黄曲霉的研究表明,特定基因的中断导致菌核发育和菌核相关次级代谢物(包括阿夫拉菌素)的生物合成发生变化。这突出了真菌发育中的基因-环境相互作用 (Chang 等,2017).

未来方向

The future research directions for Aflavarin could involve further exploration of its anti-insectan properties and potential applications in pest control . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and mechanism of action .

Relevant Papers The relevant papers for Aflavarin include studies on its synthesis , its molecular structure , and its anti-insectan properties . These papers provide valuable insights into the properties and potential applications of Aflavarin.

属性

IUPAC Name |

8-[5-(hydroxymethyl)-4,7-dimethoxy-2-oxochromen-3-yl]-4,7-dimethoxy-5-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O9/c1-11-6-14(29-3)20(23-18(11)15(30-4)9-17(26)33-23)21-22(31-5)19-12(10-25)7-13(28-2)8-16(19)32-24(21)27/h6-9,25H,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHCPIZEGQBDDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C(C=C4OC3=O)OC)CO)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144429-67-4 |

Source

|

| Record name | Aflavarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144429674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFLAVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84KX0BAN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

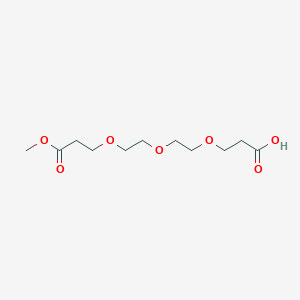

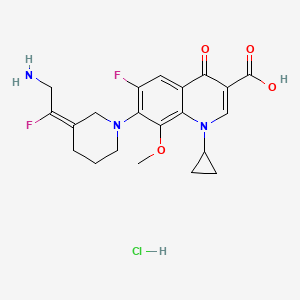

![2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B605154.png)